REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)([OH:3])=O.S(Cl)(Cl)=O.[NH2:18][C:19]([CH3:23])([CH3:22])[CH2:20][OH:21].[Cl-]>O1CCCC1.C1(C)C=CC=CC=1.CN(C)C=O>[O:10]=[C:9]1[C:11]2[C:6](=[CH:5][C:4]([C:1]([NH:18][C:19]([CH3:23])([CH3:22])[CH2:20][OH:21])=[O:3])=[CH:13][CH:12]=2)[CH2:7][O:8]1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
267 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1C=C2COC(=O)C2=CC1
|
Name
|
|
Quantity
|
950 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400.5 g
|
Type
|
reactant
|
Smiles
|
NC(CO)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred overnight at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to give a solid residue
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
TEMPERATURE
|
Details
|
whilst maintaining the temperature between +5→+10° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the cooling is removed
|
Type
|
ADDITION
|
Details
|
Then the mixture is poured into deionized water (2000 mL)
|
Type
|
CUSTOM
|
Details
|
the organic solvent is removed under reduced pressure at 50° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
STIRRING
|
Details
|
stirring for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the solid product is filtered off
|
Type
|
WASH
|
Details
|
washed with deionized water (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
The obtained product is dried at 70° C. for 36 hours under reduced pressure
|
Duration
|
36 h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
O=C1OCC2=CC(=CC=C12)C(=O)NC(CO)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |